Ethyl 3-bromo-2,6-difluorobenzoate
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Overview
Description
Ethyl 3-bromo-2,6-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol It is an ester derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2,6-difluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-bromo-2,6-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Hydrolysis: The primary products are 3-bromo-2,6-difluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-bromo-2,6-difluorobenzoate has various applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex fluorinated compounds.
Analytical Chemistry: It serves as a reference standard in analytical methods to study the behavior of fluorinated esters.
Biological Research: The compound is utilized to investigate cellular metabolism, aging, and cancer.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The specific mechanism of action of ethyl 3-bromo-2,6-difluorobenzoate is not well-documented. as an ester, it may interact with biological systems through hydrolysis, releasing the corresponding acid and ethanol. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
- Ethyl 5-bromo-2,3-difluorobenzoate
- Ethyl 6-bromo-2,3-difluorobenzoate
Comparison: Ethyl 3-bromo-2,6-difluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning can affect the compound’s reactivity and physical properties compared to its isomers . For instance, the 2,6-difluoro substitution pattern may result in different electronic effects and steric hindrance compared to the 2,3-difluoro or 5-bromo-2,3-difluoro isomers.
Properties
IUPAC Name |
ethyl 3-bromo-2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIQAXWEIBVROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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